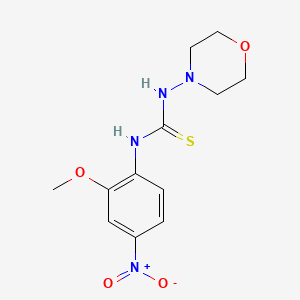
N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide, also known as CFMTI, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFMTI is a piperazine derivative that has been shown to exhibit potent inhibitory effects on certain enzymes, making it a promising candidate for the development of new drugs.
Mechanism of Action
N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide exerts its pharmacological effects by inhibiting the activity of specific enzymes. For example, N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide inhibits the activity of PDE-5, which leads to the accumulation of cyclic guanosine monophosphate (cGMP) in cells, resulting in vasodilation and increased blood flow. N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide also inhibits the activity of certain enzymes involved in the regulation of inflammation and tumor growth, leading to its potential therapeutic applications in these areas.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been shown to exhibit a range of biochemical and physiological effects in various scientific research studies. It has been shown to increase blood flow, reduce inflammation, and inhibit tumor growth. N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has also been shown to have a favorable safety profile, with minimal toxicity observed in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide is its potent inhibitory effects on specific enzymes, making it a promising candidate for the development of new drugs for the treatment of various diseases. However, one limitation of N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide is its complex synthesis process, which may limit its widespread use in scientific research.
Future Directions
There are several future directions for the scientific research of N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide. One area of interest is the development of new drugs based on N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide for the treatment of various diseases, such as cardiovascular disease, inflammation, and cancer. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide, which may provide insights into its potential therapeutic applications and safety profile. Additionally, further studies are needed to elucidate the mechanisms of action of N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide and its effects on various biological systems.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to exhibit potent inhibitory effects on certain enzymes, such as phosphodiesterase-5 (PDE-5), which is involved in the regulation of blood flow. N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has also been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-methylsulfonylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFN3O2S2/c1-21(18,19)17-6-4-16(5-7-17)12(20)15-9-2-3-11(14)10(13)8-9/h2-3,8H,4-7H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCDELDCCMPAKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=S)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethyl-4-morpholinecarbothioamide](/img/structure/B4119621.png)
![methyl 2-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4119635.png)
![1-[(4-methylphenyl)sulfonyl]-5-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B4119653.png)
![methyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonothioyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4119655.png)
![N-[4-bromo-2-(trifluoromethyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4119663.png)
![N-[({4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4119671.png)
![N-{2-[(allylamino)carbonyl]phenyl}-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4119679.png)

![4-chloro-N-{[5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4119707.png)
![4-[oxo(phenyl)acetyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4119708.png)


![methyl 2-[({[1-(1-adamantyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4119726.png)
![3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B4119733.png)